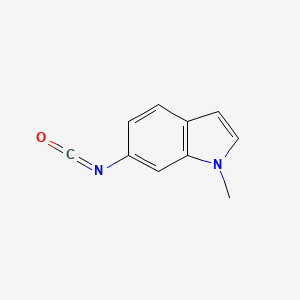
6-Isocyanato-1-methyl-1H-indole
説明
6-Isocyanato-1-methyl-1H-indole is a compound with the molecular formula C10H8N2O . It has a molecular weight of 172.18 g/mol . The IUPAC name for this compound is 6-isocyanato-1-methylindole .
Molecular Structure Analysis
The InChI code for 6-Isocyanato-1-methyl-1H-indole is InChI=1S/C10H8N2O/c1-12-5-4-8-2-3-9 (11-7-13)6-10 (8)12/h2-6H,1H3 . The Canonical SMILES for this compound is CN1C=CC2=C1C=C (C=C2)N=C=O .Chemical Reactions Analysis
A study has shown that the isonitrile stretching frequency of 6-Isocyanato-1-methyl-1H-indole depends on the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent when the isonitrile group is bonded to aromatic groups . Both experimental and theoretical analyses unveil a significant correlation between the isonitrile stretch vibration of 6-Isocyanato-1-methyl-1H-indole and the solvent acceptor number of alcohols .Physical And Chemical Properties Analysis
6-Isocyanato-1-methyl-1H-indole has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Topological Polar Surface Area of this compound is 34.4 Ų . It has a Heavy Atom Count of 13 . The Exact Mass and Monoisotopic Mass of this compound is 172.063662883 g/mol .科学的研究の応用
Relative Stability of Indole Isomers
The study by R. Pino‐Rios and M. Solà (2020) discusses the stability of indole and its isomers, such as isoindole and indolizine, in terms of local aromaticity. Indole's stability, derived from its aromatic structure, underscores its utility as a building block in organic synthesis, highlighting its importance in synthesizing novel compounds (Pino‐Rios & Solà, 2020).
Indole Syntheses Using Isocyanides
ItoYoshihiko et al. (2006) describe a method for synthesizing indoles starting from o-methylphenyl isocyanides. This research demonstrates the flexibility of isocyanide-based reactions in producing various indole derivatives, emphasizing the role of isocyanates and isocyanides in indole chemistry (ItoYoshihiko et al., 2006).
Corrosion Inhibitors
A study by C. Verma et al. (2016) on 3-amino alkylated indoles showcases their application as corrosion inhibitors for mild steel in acidic environments. Their work provides a practical application of indole derivatives in industrial settings, particularly in protecting metals from corrosion (Verma et al., 2016).
Vesicle Formation from Indoles
Research by E. Abel et al. (2000) on the formation of stable vesicles from N- or 3-alkylindoles suggests potential applications in material science and drug delivery systems. Their findings indicate that indole derivatives can form aggregates and vesicles, which could be useful in designing novel carriers for therapeutic agents (Abel et al., 2000).
Convertible Isocyanides in Synthesis
The development of convertible isocyanides for the Ugi reaction by C. Gilley et al. (2007) demonstrates the utility of indole-isocyanide in synthesizing complex molecules. This approach has implications in pharmaceutical synthesis, offering a route to diverse compounds through multi-component reactions (Gilley et al., 2007).
作用機序
Target of Action
6-Isocyanato-1-methyl-1H-indole (6ICMI) is a model indole derivative that has garnered considerable attention in the realm of biochemistry due to its multifaceted properties Indole derivatives are known to interact with a wide range of biological targets due to their diverse properties .
Mode of Action
The mode of action of 6ICMI involves its interaction with protic solvents. The isonitrile stretching frequency of 6ICMI demonstrates a strong dependence on the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent when the isonitrile group is bonded to aromatic groups . This suggests that the compound’s interaction with its targets may be influenced by the polarizability of the environment and the presence of hydrogen-bond donor groups .
Biochemical Pathways
The compound’s vibrational characteristics, particularly the isonitrile stretching frequency, have been studied extensively . These characteristics could potentially influence various biochemical pathways, especially those involving interactions with protic solvents .
Result of Action
The compound’s strong dependence on the polarizability of protic solvents and the density of hydrogen-bond donor groups suggests that it may induce changes in local environments, potentially affecting cellular processes .
Action Environment
The action of 6ICMI is influenced by environmental factors such as the polarizability of protic solvents and the density of hydrogen-bond donor groups in the solvent . For instance, a solvent switch from THF to methanol, characterized by comparable π* and β values but differing α values, caused an about 2 cm−1 shift in the w0(NC) of 6ICMI . This indicates that the compound’s action, efficacy, and stability may be significantly affected by the nature of the surrounding environment .
特性
IUPAC Name |
6-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-5-4-8-2-3-9(11-7-13)6-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPKUXMSIKSIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467480 | |
| Record name | 6-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isocyanato-1-methyl-1H-indole | |
CAS RN |
898289-03-7 | |
| Record name | 6-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)
![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)
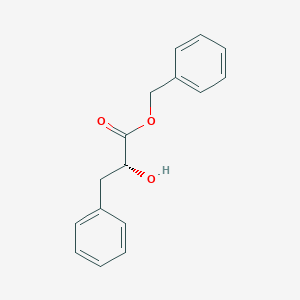
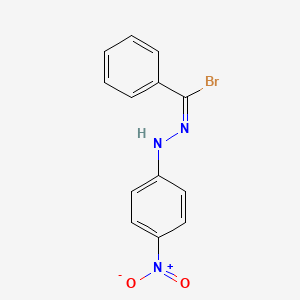
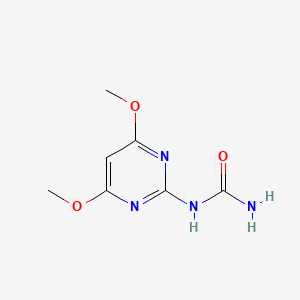


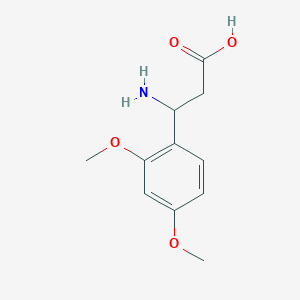
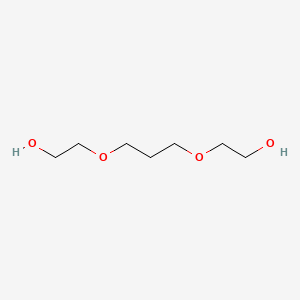
![ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B1600268.png)



![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)